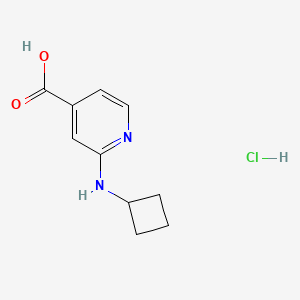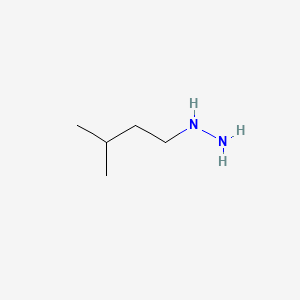
2-(Cyclobutylamino)pyridine-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Cyclobutylamino)pyridine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1909313-13-8 . It has a molecular weight of 228.68 . The IUPAC name for this compound is 2-(cyclobutylamino)isonicotinic acid hydrochloride . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O2.ClH/c13-10(14)7-4-5-11-9(6-7)12-8-2-1-3-8;/h4-6,8H,1-3H2,(H,11,12)(H,13,14);1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Molecular Structure
Research on the synthesis and molecular structure of related compounds, such as 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridines, highlights the interest in developing novel heterocyclic compounds. These studies typically focus on the synthetic routes and structural characterization of new chemical entities, which can be pivotal for pharmaceutical and material science applications (Aliev, Atovmyan, Kataev, & Zalesov, 2007).
Combinatorial Chemistry in Drug Discovery
Combinatorial chemistry techniques have been applied to synthesize libraries of compounds, including pyrrolidine carboxamides and related derivatives, for potential therapeutic applications. This approach enables the rapid synthesis and screening of a vast number of compounds for biological activity, highlighting the role of complex pyridine derivatives in drug discovery processes (Malavašič et al., 2007).
Antiviral Activity of Pyridine Derivatives
Studies on the antiviral activity of pyridine derivatives, including synthesis and evaluation against various viruses, demonstrate the potential therapeutic applications of these compounds. The focus on developing new derivatives with enhanced antiviral properties underscores the relevance of pyridine carboxylic acid derivatives in medicinal chemistry (Bernardino et al., 2007).
Metal Coordination Complexes
Research into the coordination chemistry of pyridine carboxylic acids with metals has led to the synthesis of complex structures with potential applications in catalysis, material science, and as molecular sensors. These studies often focus on the synthesis, structural characterization, and properties of metal complexes with pyridine dicarboxylic acid ligands, highlighting the versatility of pyridine derivatives in forming coordination compounds (Ghosh et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propriétés
IUPAC Name |
2-(cyclobutylamino)pyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-10(14)7-4-5-11-9(6-7)12-8-2-1-3-8;/h4-6,8H,1-3H2,(H,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWNZNRMOGPYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909313-13-8 |
Source


|
| Record name | 2-(cyclobutylamino)pyridine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2808756.png)
![(5-Fluoro-3-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2808759.png)
![N-(2,3-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2808760.png)


![2-[2-[(4-Fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2808764.png)




![4-[(4-Ethyl-1-piperazinyl)methyl]-5,7-dimethyl-1-benzopyran-2-one](/img/structure/B2808770.png)
![3,4-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2808773.png)

![N-(2,4-dichloro-5-isopropoxyphenyl)-2-[(2-morpholino-2-oxoethyl)sulfonyl]acetamide](/img/structure/B2808777.png)
